Srpkin-1 is classified as a small molecule inhibitor derived from structure-guided design approaches aimed at enhancing selectivity and potency against specific protein kinases. Research has identified it through screenings that assess binding affinity and inhibitory potential against Serine/Arginine Protein Kinase family members. The compound's design focuses on achieving high specificity to minimize off-target effects, which is essential for therapeutic efficacy.
The synthesis of Srpkin-1 involves several key steps that utilize structure-guided methodologies. Initial synthesis strategies included the modification of existing compounds to enhance their binding properties. For instance, the introduction of various substituents on a quinoxaline scaffold was explored to improve selectivity and potency.
A notable method employed in the synthesis process is differential scanning fluorimetry, which allows for the identification of compounds that exhibit favorable thermal stability when bound to target proteins. This screening led to the identification of several candidate inhibitors, including Srpkin-1, which were further refined through iterative cycles of design and testing to optimize their pharmacological profiles.
The molecular structure of Srpkin-1 reveals a complex arrangement that facilitates its interaction with Serine/Arginine Protein Kinase 1. The compound's design incorporates functional groups that enhance binding affinity through hydrogen bonding and hydrophobic interactions within the active site of the kinase.
Key structural features include:
Crystallographic studies have provided insights into how Srpkin-1 binds to its target, confirming its ability to occupy critical regions necessary for kinase activity.
Srpkin-1 undergoes specific chemical interactions with Serine/Arginine Protein Kinase 1 that inhibit its enzymatic activity. The primary reaction involves the formation of a covalent bond between Srpkin-1 and key lysine residues within the kinase's active site.
This process can be summarized as follows:
The efficiency of this inhibition is measured using IC50 values, with studies indicating significant potency against target kinases.
The mechanism by which Srpkin-1 exerts its effects involves several biochemical pathways:
Data from kinetic assays indicate that Srpkin-1 achieves effective inhibition with an IC50 value in the low nanomolar range, showcasing its potential as a therapeutic agent in cancer treatment.
Srpkin-1 possesses several physical and chemical properties relevant for its application:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties during compound characterization.
Srpkin-1 has significant potential applications in various scientific fields:
Ongoing research aims to explore its utility in combination therapies or as part of broader treatment regimens targeting splicing-related pathways in cancer cells.
SRPKIN-1 (CAS#2089226-94-6) represents a breakthrough in kinase inhibitor design as the first covalent inhibitor targeting tyrosine residues (Tyr525 in SRPK1) within the ATP-binding pocket of serine-arginine protein kinases. Its chemical structure (C₂₇H₂₁FN₂O₃S) features a benzenesulfonyl fluoride warhead that enables irreversible binding, achieving submicromolar IC₅₀ values against SRPK1/2 (142–640 nM). Kinome-wide profiling confirms >100-fold selectivity for SRPK1/2 over related CLK kinases and other cellular off-targets. Unlike earlier reversible inhibitors like SRPIN340, SRPKIN-1 demonstrates enhanced potency in modulating VEGF splicing and suppressing angiogenesis in vivo [2] [9].
The SRPK family (SRPK1, SRPK2, SRPK3) belongs to the CMGC kinase group, characterized by a unique bipartite kinase domain separated by a spacer sequence. SRPK1 and SRPK2 share 80% kinase domain homology, while SRPK3 diverges in substrate recognition regions. The catalytic cleft features:
Table 1: Structural Features of Human SRPK Isoforms
Isoform | Gene Location | Domain Organization | Key Substrates |
---|---|---|---|
SRPK1 | Chromosome 6 | N-lobe/spacer/C-lobe | SRSF1, SRSF2, viral capsids |
SRPK2 | Chromosome 7 | N-lobe/spacer/C-lobe | SRSF1, SRSF3 |
SRPK3 | Chromosome 15 | N-lobe/spacer/C-lobe | SRSF10, SRSF12 |
The spacer domain regulates subcellular localization, with SRPK1 shuttling between nucleus and cytoplasm via chaperones (Hsp40, Aha1), while SRPK2 shows nuclear predominance [1] [4] [6].
SRPKs phosphorylate serine residues in arginine-serine (RS) dipeptide repeats of SR splicing factors (e.g., SRSF1). This process occurs through a distributive mechanism:
Phosphorylation governs SR protein nucleocytoplasmic shuttling, spliceosome assembly, and alternative splicing decisions. For VEGF pre-mRNA, SRPK1-mediated SRSF1 phosphorylation promotes exon inclusion, generating the pro-angiogenic VEGF₁₆₅a isoform [1] [4] [6].
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